3-Acetopropanol-d4
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Overview
Description
3-Acetopropanol-d4 is a deuterated compound with the molecular formula C5H6D4O2 and a molecular weight of 106.16 g/mol . It is primarily used as a substrate for alcohol dehydrogenase in biochemical research . The presence of deuterium atoms makes it valuable in various scientific studies, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetopropanol-d4 typically involves the deuteration of 3-acetopropanol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity. The deuteration process is optimized to maximize yield and minimize the presence of non-deuterated impurities .
Chemical Reactions Analysis
Types of Reactions
3-Acetopropanol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetopropanol-d4 has a wide range of applications in scientific research:
Mechanism of Action
3-Acetopropanol-d4 exerts its effects primarily through its interaction with alcohol dehydrogenase. The deuterium atoms in the compound provide a unique isotopic signature that allows researchers to study enzyme-catalyzed reactions with high precision. The molecular targets include the active sites of enzymes involved in alcohol metabolism, and the pathways involve the conversion of alcohols to aldehydes or ketones .
Comparison with Similar Compounds
Similar Compounds
3-Acetopropanol: The non-deuterated form of 3-Acetopropanol-d4.
1-Hydroxy-4-pentanone-d4: Another deuterated alcohol with similar properties.
3-Acetyl-1-propanol-d4: A deuterated derivative with a similar structure.
Uniqueness
This compound is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes it a valuable tool in various scientific disciplines .
Properties
IUPAC Name |
4,4,5,5-tetradeuterio-5-hydroxypentan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h6H,2-4H2,1H3/i2D2,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHPTIGHEWEXRW-BYUTVXSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)C)C([2H])([2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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